molecular formula C30H36O5 B1251516 Kenganthranol B

Kenganthranol B

Cat. No. B1251516
M. Wt: 476.6 g/mol
InChI Key: HAPSTBPDRQRBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kenganthranol B is a natural product found in Harungana madagascariensis with data available.

Scientific Research Applications

Alpha-Glucosidase Inhibition

Kenganthranol B has been identified as a significant inhibitor of alpha-glucosidase, a key enzyme in carbohydrate digestion. This property suggests its potential use in managing blood sugar levels, particularly relevant for diabetes treatment and management. Research has demonstrated the effectiveness of this compound and other compounds from Harungana madagascariensis in inhibiting alpha-glucosidase, underscoring its therapeutic potential in this area (Kouam et al., 2006).

Isolation and Structure Analysis

This compound has been successfully isolated and structurally analyzed from various plant sources like Psorospermum aurantiacum. This process is crucial for understanding its chemical properties and potential applications in medicine. The detailed structure elucidation of this compound provides a foundation for further pharmacological studies and potential drug development (Tiani et al., 2013).

Antimicrobial Properties

Studies have also revealed the antimicrobial properties of this compound, particularly against Gram-positive bacteria like Bacillus megaterium. This discovery opens avenues for its use in treating bacterial infections, and possibly in the development of new antibacterial agents (Kouam et al., 2007).

properties

Molecular Formula

C30H36O5

Molecular Weight

476.6 g/mol

IUPAC Name

1,3,8,10-tetrahydroxy-6-methyl-2,4,5-tris(3-methylbut-2-enyl)-10H-anthracen-9-one

InChI

InChI=1S/C30H36O5/c1-15(2)8-11-19-18(7)14-22(31)25-23(19)29(34)24-20(12-9-16(3)4)27(32)21(13-10-17(5)6)28(33)26(24)30(25)35/h8-10,14,29,31-34H,11-13H2,1-7H3

InChI Key

HAPSTBPDRQRBSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1CC=C(C)C)C(C3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)O)O

synonyms

kenganthranol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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